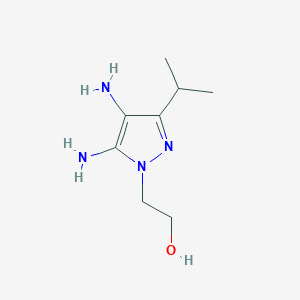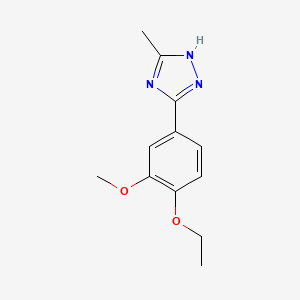
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound features a benzoic acid moiety linked to a cyclopropyl-substituted imidazolidinone ring, making it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropyl-substituted imidazolidinone. One common method includes the Ullmann-Goldberg coupling reaction, which is catalyzed by copper(I) oxide (Cu2O) in the absence of any ligand . The reaction conditions often involve the use of acetonitrile (MeCN) as the solvent, replacing the previously used 1,4-dioxane .
Industrial Production Methods
For large-scale production, the process is optimized to improve yield and reduce costs. The use of inexpensive catalysts like Cu2O and the reduction of reagent quantities are key improvements in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH or K2CO3 in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
- 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
Uniqueness
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to its cyclopropyl substitution, which imparts distinct steric and electronic properties
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
4-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)9-15-7-8-16(14(15)19)12-5-6-12/h1-4,12H,5-9H2,(H,17,18) |
InChIキー |
DCCZJPNUWCGNEM-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCN(C2=O)CC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
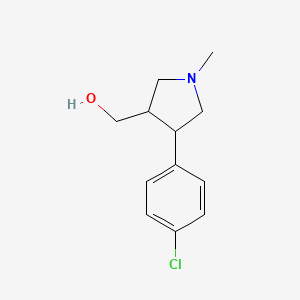



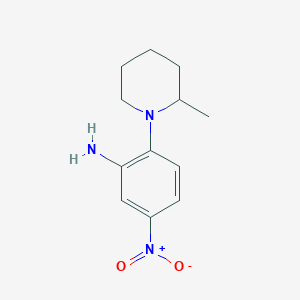

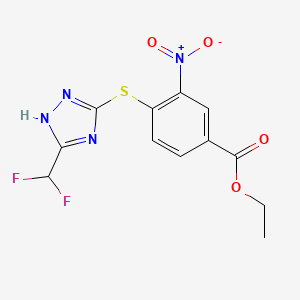
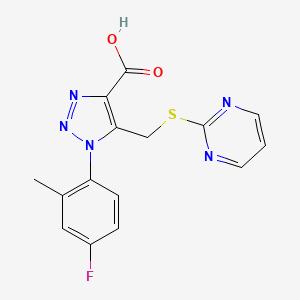
![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)

